4-(Methylamino)-2-(4-pyridinyl)-6-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarbonitrile
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Overview
Description
4-(Methylamino)-2-(4-pyridinyl)-6-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarbonitrile is a useful research compound. Its molecular formula is C18H12F3N5 and its molecular weight is 355.324. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
The compound has been involved in the synthesis of diverse heterocyclic compounds. For instance, Kim and Santilli (1971) describe the synthesis of 5-amino-7-methyl-2-phenyl-7H-pyrrolo[2,3-d]-pyrimidine-6-carbonitrile, a related compound, through a reaction involving 4-chloro-2-phenyl-5-pyrimidinecarbonitrile (Kim & Santilli, 1971).
Al-Issa (2012) reports the synthesis of various pyridine and fused pyridine derivatives, highlighting the versatility of pyrimidinecarbonitrile compounds in creating novel molecular structures (Al-Issa, 2012).
Biological Activities
The compound has been utilized in the synthesis of derivatives with potential biological activities. Rostamizadeh et al. (2013) synthesized 4-amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile derivatives and evaluated their antibacterial activity (Rostamizadeh et al., 2013).
In a similar context, Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives and assessed them for anticancer and anti-5-lipoxygenase activities (Rahmouni et al., 2016).
Crystallography and Structural Analysis
- Studies such as that by Mo et al. (2007) focus on the crystal structure and potential biological activities of derivatives of pyrimidinecarbonitriles, providing insights into the structural properties of these compounds (Mo et al., 2007).
Novel Synthesis Methods
- Berber et al. (2002) describe the synthesis of 4-trifluoromethyl-2-aminopyrimidines, showcasing innovative methods in creating trifluoromethylated compounds, which are closely related to the compound (Berber et al., 2002).
Mechanism of Action
Target of Action
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The trifluoromethylation of carbon-centered radical intermediates is a recent advance in the field . This suggests that the compound may interact with its targets through a radical mechanism.
Biochemical Pathways
The trifluoromethyl group has been found to play a significant role in various biochemical processes .
Pharmacokinetics
The physicochemical effects of cf3 substitutions at each ring position have been studied, revealing significant factors to consider with the use of cf3-substituted compounds .
Result of Action
Several trifluoromethylphenyl substituted compounds have been found to be effective growth inhibitors of antibiotic-resistant gram-positive bacteria .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(methylamino)-2-pyridin-4-yl-6-[3-(trifluoromethyl)phenyl]pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N5/c1-23-17-14(10-22)15(12-3-2-4-13(9-12)18(19,20)21)25-16(26-17)11-5-7-24-8-6-11/h2-9H,1H3,(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INGBQAFMTBLRJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=C1C#N)C2=CC(=CC=C2)C(F)(F)F)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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